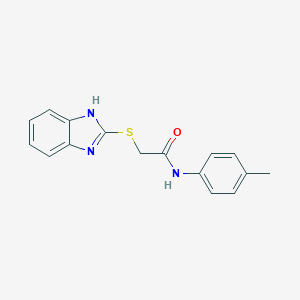

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- is a compound with potential applications in scientific research. It is a thioether derivative of 2-aminobenzimidazole and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

- Acetamide derivatives like 2-(4-aminophenyl) benzimidazole-based pyrimidine derivatives show promising antibacterial activity. The synthesis of these compounds involves systematic investigations, including characterization and biological activity assessment (Kumaraswamy Gullapelli, M. Thupurani, G. Brahmeshwari, 2014).

Antitumor Activity

- New derivatives of 2-(4-aminophenyl)benzothiazole, including acetamide derivatives bearing different heterocyclic rings, were synthesized and showed considerable anticancer activity against various human tumor cell lines (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).

- Thiazole–benzimidazole derivatives, including 2-[(5-substituted-1H-benzimidazol-2-yl)thio]-N-[4-[2-phenylthiazol-4-yl]phenyl]acetamide, demonstrated significant antiproliferative activity against cancer cell lines (Y. Özkay, L. Yurttaş, M. Dikmen, Selin Engür, 2016).

Antioxidant Properties

- Benzimidazole derivatives like 2(1-H benzo(d)imidazole-2-y1)thio) N-butyl acetamide and others were studied as antioxidants for base stock, showing potential in enhancing oxidation stability (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, S. K. Attia, 2017).

Synthesis and Characterization

- Novel 2-pyrone derivatives including N-(2-acetamidophenyl)acetamide were synthesized, characterized, and studied for their interactions with protein kinases (J. Sebhaoui, Y. El Bakri, Chin‐Hung Lai, S. Karthikeyan, E. Anouar, J. Mague, E. Essassi, 2020).

Antimicrobial Properties

- N-substituted benzimidazoles, including 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, have been shown to exhibit potent antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA) (S. Chaudhari, P. N. Patil, Ulhas Patil, H. Patel, J. Rajput, N. Pawar, D. Patil, 2020).

Hepatitis C Virus Inhibition

- Benzimidazole derivatives incorporating triazole moiety showed activity against hepatitis C virus (HCV) in vitro, highlighting their potential as antiviral agents (B. G. Youssif, Y. A. Mohamed, M. T. Salim, F. Inagaki, C. Mukai, H. Abdu-Allah, 2016).

Anti-inflammatory Activity

- Benzimidazole derivatives such as N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide and its derivatives were synthesized and tested for anti-inflammatory activity, showing potential as therapeutic agents (R. Bhor, K. Sable, 2022).

Propiedades

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-6-8-12(9-7-11)17-15(20)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBTVKWLSOQTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184132 |

Source

|

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

CAS RN |

30065-35-1 |

Source

|

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030065351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1,1'-biphenyl]-4-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B188057.png)